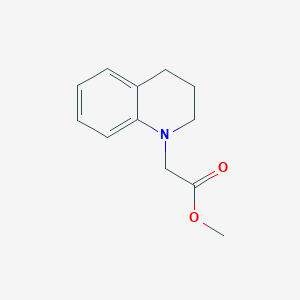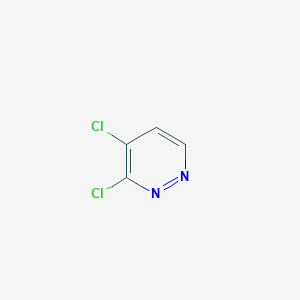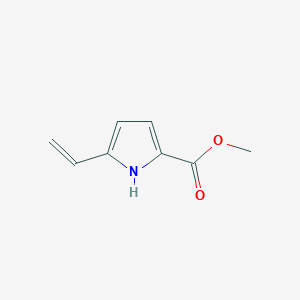
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate (MEPC) is a chemical compound that belongs to the pyrrole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. MEPC is a versatile compound that can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. In
作用機序
The mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is not well understood. However, studies have shown that Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can interact with various biological targets, including enzymes, receptors, and ion channels. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
生化学的および生理学的効果
Studies have shown that Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has various biochemical and physiological effects. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to have antioxidant activity, which can protect cells from oxidative damage. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to have antitumor activity, which can inhibit the growth of cancer cells. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to have antimicrobial activity, which can inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is also stable and can be stored for long periods without degradation. However, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has some limitations for lab experiments. It is not water-soluble, which can limit its applications in aqueous environments. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is also sensitive to light and heat, which can cause degradation.
将来の方向性
There are several future directions for research on Methyl 5-ethenyl-1H-pyrrole-2-carboxylate. One direction is to explore the potential applications of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate in drug discovery. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be used as a starting material to synthesize novel compounds with potential therapeutic activities. Another direction is to explore the potential applications of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate in materials science. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be used to synthesize new polymers with unique properties for various applications. Finally, more studies are needed to understand the mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has various biochemical and physiological effects, and its potential applications in drug discovery and materials science make it an exciting area of research. Further studies are needed to understand the mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate and its potential applications in various fields.
合成法
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Pictet-Spengler reaction. The Hantzsch reaction is the most common method used to synthesize Methyl 5-ethenyl-1H-pyrrole-2-carboxylate. This method involves the reaction of 2-amino-3-butenenitrile with ethyl acetoacetate and formaldehyde in the presence of a catalyst. The Paal-Knorr reaction involves the reaction of 1,4-dicarbonyl compounds with amino compounds, while the Pictet-Spengler reaction involves the reaction of tryptamines with aldehydes or ketones.
科学的研究の応用
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. In medicinal chemistry, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been used to synthesize novel compounds with potential antitumor, anti-inflammatory, and antimicrobial activities. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been used to synthesize polymers, which have potential applications in drug delivery systems and tissue engineering. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been used to synthesize fluorescent dyes, which have potential applications in bioimaging.
特性
CAS番号 |
198703-16-1 |
|---|---|
製品名 |
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
methyl 5-ethenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3-5,9H,1H2,2H3 |
InChIキー |
YIJXOYFVYBEYQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)C=C |
正規SMILES |
COC(=O)C1=CC=C(N1)C=C |
同義語 |
1H-Pyrrole-2-carboxylicacid,5-ethenyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



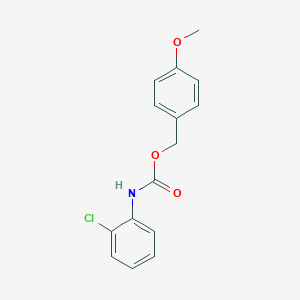
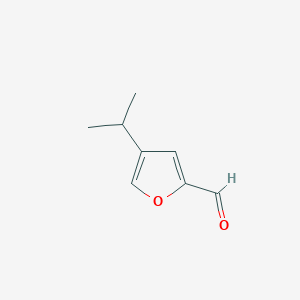
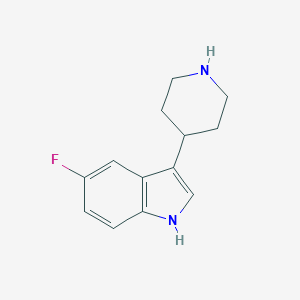
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)
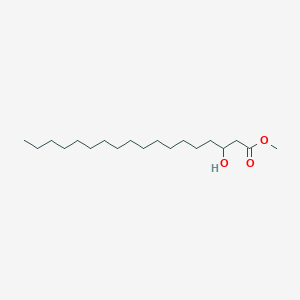
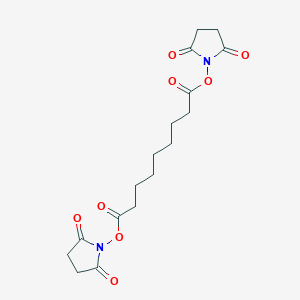
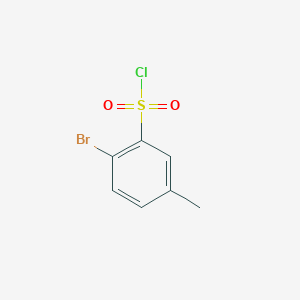

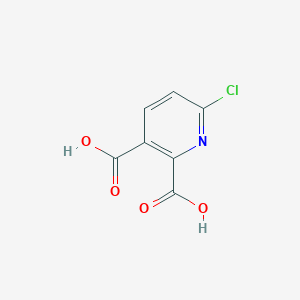
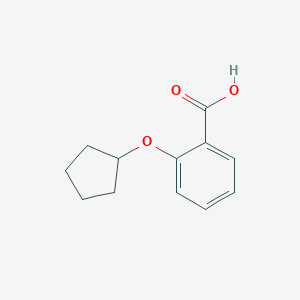
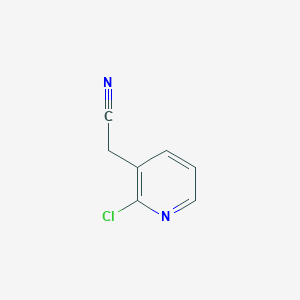
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
